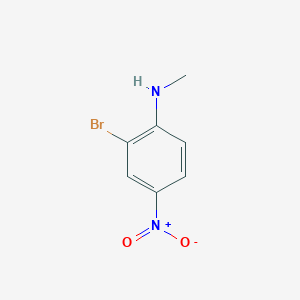

2-bromo-N-methyl-4-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-methyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-9-7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJJTDUGJKNTEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10604952 | |

| Record name | 2-Bromo-N-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6911-88-2 | |

| Record name | 2-Bromo-N-methyl-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6911-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Solid State Characteristics of 2 Bromo N Methyl 4 Nitroaniline

Single Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical method would provide a wealth of information about the molecular structure and packing of 2-bromo-N-methyl-4-nitroaniline.

Determination of Crystal System and Space Group

The initial and most fundamental data obtained from an SCXRD experiment is the determination of the crystal system and space group. This information describes the symmetry of the unit cell, the basic repeating unit of the crystal lattice. The crystal system classifies the lattice into one of seven categories (triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, or cubic) based on the lengths and angles of the unit cell axes. The space group provides a more detailed description of the symmetry elements present within the crystal.

Without experimental data for this compound, it is not possible to specify its crystal system or space group. For illustrative purposes, a related compound, 2-bromo-4-nitroaniline (B50497), has been reported to crystallize in the orthorhombic system with the space group Pna21. nih.govresearchgate.netresearchgate.net This information, however, cannot be extrapolated to this compound due to the presence of the N-methyl group, which can significantly influence crystal packing.

A hypothetical data table for the crystallographic parameters of this compound would resemble the following:

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₇H₇BrN₂O₂ |

| Formula weight | 231.05 |

| Temperature (K) | Data not available |

| Wavelength (Å) | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (Mg/m³) | Data not available |

| Absorption coefficient (mm⁻¹) | Data not available |

| F(000) | Data not available |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

A detailed examination of the crystal structure obtained from SCXRD allows for the identification and characterization of intermolecular interactions, which are crucial for understanding the stability and physical properties of the solid. Hydrogen bonds, in particular, play a significant role in the crystal packing of many organic molecules.

A table summarizing the hydrogen bond geometry would typically be presented as follows:

Table 2: Hypothetical Hydrogen Bond Geometry (Å, °) for this compound

| D–H···A | d(D–H) | d(H···A) | d(D···A) | ∠(DHA) |

| N-H···O | Data not available | Data not available | Data not available | Data not available |

| C-H···O | Data not available | Data not available | Data not available | Data not available |

| C-H···Br | Data not available | Data not available | Data not available | Data not available |

Molecular Conformation and Dihedral Angle Investigations

SCXRD analysis would also reveal the specific conformation of the this compound molecule in the solid state. This includes the planarity of the benzene (B151609) ring and the orientation of the N-methylamino and nitro substituents relative to the ring.

Key parameters in this analysis are the dihedral angles, which describe the twist or rotation around specific chemical bonds. For instance, the dihedral angle between the plane of the nitro group and the plane of the benzene ring would indicate the degree of conjugation between these two moieties. Similarly, the torsion angles involving the N-methylamino group would define its orientation.

Hirshfeld Surface Analysis and Quantitative Contribution Mapping

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, providing a graphical representation of the close contacts between neighboring molecules.

A summary of these contributions would be presented in a table similar to the one below:

Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

| Interaction | Contribution (%) |

| H···H | Data not available |

| O···H/H···O | Data not available |

| Br···H/H···Br | Data not available |

| C···H/H···C | Data not available |

| N···H/H···N | Data not available |

| C···C | Data not available |

| Other | Data not available |

Spectroscopic Investigations for Electronic and Vibrational Properties of 2 Bromo N Methyl 4 Nitroaniline

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational modes of the functional groups present in the molecule.

Assignment of Active Functional Group Vibrations

A detailed assignment of the active functional group vibrations for 2-bromo-N-methyl-4-nitroaniline from experimental FT-IR and FT-Raman spectra is not available in the reviewed literature. However, based on the known characteristic vibrational frequencies of its constituent functional groups, a hypothetical assignment can be proposed.

Table 1: Hypothetical Vibrational Assignments for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H (of secondary amine) | Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methyl) | Asymmetric/Symmetric Stretching | 2900 - 3000 |

| NO₂ | Asymmetric Stretching | 1500 - 1570 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| NO₂ | Symmetric Stretching | 1335 - 1385 |

| C-N | Stretching | 1250 - 1360 |

This table is predictive and not based on reported experimental data for this compound.

Analysis of Vibrational Modes and Intensities

Without experimental spectra, a definitive analysis of the vibrational modes and their corresponding intensities is not possible. Such an analysis would typically involve the correlation of observed spectral bands with theoretical calculations (e.g., using Density Functional Theory, DFT) to provide a comprehensive understanding of the molecule's vibrational behavior.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals (typically the Highest Occupied Molecular Orbital, HOMO) to higher energy orbitals (typically the Lowest Unoccupied Molecular Orbital, LUMO).

Characterization of Electronic Transitions and Energy Band Gaps

Specific data on the electronic transitions and the energy band gap for this compound are not available. For similar nitroaniline derivatives, the absorption bands in the UV-Vis spectrum are generally attributed to π → π* and n → π* transitions associated with the nitro group and the benzene (B151609) ring. The energy band gap (E_g) can be estimated from the onset of the absorption edge.

Determination of Lower Cut-off Wavelengths

The lower cut-off wavelength is a critical parameter for optical materials, indicating the region of transparency. There is no reported experimental value for the lower cut-off wavelength of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of a molecule by providing information about the chemical environment of specific nuclei, such as ¹H (proton) and ¹³C.

There is no published ¹H or ¹³C NMR data specifically for this compound in the surveyed scientific literature. A detailed analysis of chemical shifts and coupling constants, which would be essential for the structural elucidation of this compound, is therefore not possible at this time.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Structural Confirmation

A thorough search of scientific databases and chemical literature did not yield specific experimental ¹H NMR or ¹³C NMR data for this compound. Spectroscopic data is crucial for the unambiguous structural confirmation of a chemical compound.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. For this compound, the anticipated ¹H NMR spectrum would provide key information. This would include the chemical shifts, integration, and multiplicity of the signals corresponding to the aromatic protons and the N-methyl protons. The substitution pattern on the benzene ring—with a bromine atom, a methylamino group, and a nitro group—would result in a complex splitting pattern for the aromatic protons, providing insights into their relative positions.

Similarly, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound would be expected to show distinct signals for each of the seven carbon atoms: the six carbons of the benzene ring and the one carbon of the N-methyl group. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing and electron-donating effects of the substituents, offering critical data for structural elucidation.

Without experimental data, definitive tables of chemical shifts and coupling constants for this compound cannot be constructed.

Advanced 2D NMR Techniques (e.g., COSY, NOESY) for Connectivity and Spatial Relationships

Information regarding the application of advanced 2D NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) specifically to this compound is not available in the reviewed literature.

COSY experiments are pivotal in establishing the connectivity between protons, typically those on adjacent carbon atoms, by showing correlations between their signals. For this compound, a COSY spectrum would definitively link the signals of neighboring aromatic protons, aiding in the assignment of the ¹H NMR spectrum.

NOESY experiments provide information about the spatial proximity of atoms within a molecule, irrespective of their bonding connectivity. A NOESY spectrum of this compound could, for instance, reveal through-space interactions between the protons of the N-methyl group and the aromatic proton at the C6 position, confirming their close spatial relationship. This would be invaluable in confirming the conformation of the N-methyl group relative to the benzene ring.

The absence of published research utilizing these techniques for this compound means that a detailed analysis of its molecular connectivity and spatial arrangement based on experimental 2D NMR data cannot be provided at this time.

Reactivity, Chemical Transformations, and Derivative Synthesis of 2 Bromo N Methyl 4 Nitroaniline

Nucleophilic Aromatic Substitution Reactions of the Bromine Moiety

The bromine atom at the C2 position of 2-bromo-N-methyl-4-nitroaniline is susceptible to nucleophilic aromatic substitution (SNAr). The reaction is activated by the presence of the electron-withdrawing nitro group at the para-position (C4), which stabilizes the intermediate Meisenheimer complex formed during the nucleophilic attack. This activation facilitates the displacement of the bromide ion by various nucleophiles.

While specific studies on this compound are not extensively detailed in readily available literature, the reactivity can be inferred from analogous compounds. For instance, in the related compound 2-bromo-N-methyl-6-nitroaniline, the bromine atom is readily displaced by nucleophiles. Reaction with aqueous sodium hydroxide (B78521) at elevated temperatures leads to hydroxylation, yielding N-methyl-6-nitro-2-aminophenol. Similarly, amination can be achieved using ammonia (B1221849) under pressure to produce 2-amino-N-methyl-6-nitroaniline. These transformations highlight the susceptibility of a bromine atom positioned ortho to a nitro group to undergo SNAr reactions. The strong activation provided by the nitro group is a critical factor driving these substitutions. smolecule.comquora.com

Table 1: Examples of Nucleophilic Aromatic Substitution on a Related Bromo-nitroaniline

| Reactant | Nucleophile/Conditions | Product | Yield |

|---|---|---|---|

| 2-bromo-N-methyl-6-nitroaniline | 10% aq. NaOH, 80°C, 6h | N-methyl-6-nitro-2-aminophenol | 72% |

| 2-bromo-N-methyl-6-nitroaniline | Ammonia in ethanol, 120°C | 2-amino-N-methyl-6-nitroaniline | 65% |

Data derived from studies on an isomeric compound to illustrate the principle of the reaction.

Reduction Reactions of the Nitro Group to Amino Derivatives

The nitro group of this compound can be readily reduced to a primary amino group, yielding 3-bromo-N1-methylbenzene-1,4-diamine. This transformation is a crucial step in the synthesis of various derivatives, particularly heterocyclic compounds. A variety of reducing agents can be employed, with the choice of reagent allowing for chemoselectivity and control over the reaction outcome. organic-chemistry.org

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation (e.g., H₂ over Pd/C) and the use of metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). google.com For substrates where preserving a halogen is important, milder or more selective reagents are often preferred. Sodium dithionite (B78146) (Na₂S₂O₄) is an effective reagent for this purpose. For example, the related compound 4-bromo-2-methyl-6-nitroaniline (B42567) is efficiently reduced in the presence of sodium dithionite to form the corresponding diamine, which can then be used in subsequent cyclization reactions. google.com Similarly, the reduction of N-methyl-4-nitroaniline to N-methyl-p-phenylenediamine has been reported in anaerobic bioreactors, indicating that biological or enzymatic methods can also achieve this transformation. chemicalbook.com

Table 2: Selected Reagents for Nitro Group Reduction

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Sodium Dithionite (Na₂S₂O₄) | Aqueous/alcoholic solvent, heat | Effective for producing diamines from bromo-nitroanilines for subsequent reactions. google.com |

| H₂ / Palladium on Carbon (Pd/C) | Ethanol, 2 atm, 25°C | A standard catalytic hydrogenation method, generally providing high yields. |

| Iron / Hydrochloric Acid (Fe/HCl) | Reflux | A classic and cost-effective method for nitro group reduction. |

Alkylation Reactions at the Amine Nitrogen

The N-methylamino group in this compound is a secondary amine, and as such, it can potentially undergo further alkylation to form a tertiary amine. This reaction typically involves treatment with an alkyl halide or another alkylating agent in the presence of a base to neutralize the acid byproduct. The reactivity of the secondary amine in this substrate is influenced by the electronic effects of the aromatic ring substituents. The strong electron-withdrawing nitro group decreases the nucleophilicity of the amine, potentially making alkylation more challenging compared to non-nitrated anilines.

While specific examples of further alkylation of this compound are not prominent, the general N-alkylation of anilines using alcohols catalyzed by transition metal complexes (e.g., Iridium or Ruthenium) is a well-established modern method. acs.org Such "borrowing hydrogen" or "hydrogen autotransfer" methodologies provide a green alternative to traditional alkylation with alkyl halides. For instance, various substituted anilines can be N-methylated using methanol (B129727) with these catalysts. acs.org It is conceivable that under appropriate conditions, this compound could be converted to 2-bromo-N,N-dimethyl-4-nitroaniline.

Cross-Coupling Reactions for Further Functionalization (e.g., Suzuki, Buchwald-Hartwig type reactions)

The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are powerful tools for extending the molecular framework.

The Suzuki cross-coupling reaction allows for the formation of a C-C bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. This reaction is highly versatile and tolerant of many functional groups. Research on the closely related 2,6-dibromo-4-nitroaniline (B165464) has shown that it readily undergoes Suzuki coupling with various aryl boronic acids in the presence of a palladium catalyst like Pd(OAc)₂. researchgate.net These reactions can be controlled to achieve mono- or di-arylation. A similar reactivity is expected for this compound, which could be coupled with different boronic acids to synthesize a wide array of substituted N-methyl-4-nitro-1,1'-biphenyl derivatives.

The Buchwald-Hartwig amination is another key palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine. This reaction would allow for the substitution of the bromine atom on this compound with a primary or secondary amine, leading to the synthesis of N¹,N¹-dimethyl-N²-aryl-4-nitrobenzene-1,2-diamine derivatives. The reaction typically employs a palladium precatalyst and a specialized phosphine (B1218219) ligand, with a base such as sodium tert-butoxide. amazonaws.com

Table 3: Cross-Coupling Reactions on Bromo-Nitroaniline Scaffolds

| Reaction Type | Coupling Partners | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki | Aryl Bromide + Arylboronic Acid | Pd(OAc)₂, Base (e.g., K₂CO₃) | Biaryl compound |

Synthesis of Novel Heterocyclic Compounds Utilizing the Chemical Compound

This compound is an excellent precursor for the synthesis of fused heterocyclic systems, particularly benzimidazoles and quinoxalines. The synthetic strategy typically involves the chemical reduction of the nitro group to an ortho-diamine, which then undergoes a cyclocondensation reaction.

For the synthesis of benzimidazoles , the nitro group is first reduced to an amine, generating 3-bromo-N¹-methylbenzene-1,4-diamine. This diamine intermediate can then be cyclized by reacting with a one-carbon electrophile. Common reagents for this cyclization include formic acid, aldehydes, or carboxylic acids and their derivatives. google.comnih.gov For example, a patent describes the reductive cyclization of 4-bromo-2-methyl-6-nitroaniline with n-butyraldehyde using sodium dithionite in a one-pot reaction to produce 6-bromo-4-methyl-2-propylbenzimidazole, a key intermediate in the synthesis of the drug Telmisartan. google.com A similar strategy could be applied to this compound.

For the synthesis of quinoxalines , the ortho-diamine intermediate is reacted with a 1,2-dicarbonyl compound. nih.govsapub.org The condensation reaction is often catalyzed by acid and leads to the formation of the pyrazine (B50134) ring fused to the benzene (B151609) ring. Various substituted quinoxalines can be prepared depending on the dicarbonyl compound used. acgpubs.orgacgpubs.org

Table 4: Heterocyclic Synthesis from Nitroaniline Precursors

| Target Heterocycle | Key Intermediate | Second Reactant (Example) | Reaction Type |

|---|---|---|---|

| Benzimidazole | ortho-Phenylenediamine | Aldehyde or Carboxylic Acid | Reductive Cyclization / Condensation |

Investigation of Charge Transfer Complexes and Azo-Dimer Formation

The strong electron-donating (N-methylamino) and electron-withdrawing (nitro) groups on the aromatic ring of this compound make it a candidate for forming intramolecular charge transfer (ICT) complexes. In such "push-pull" systems, there is significant electronic communication between the donor and acceptor groups through the π-system of the benzene ring. This charge transfer character can be studied using spectroscopic methods like UV-Visible spectroscopy and supported by computational analysis, such as HOMO-LUMO energy gap calculations. researchgate.netresearchgate.net Studies on the parent compound, 2-bromo-4-nitroaniline (B50497), have explored its charge transfer characteristics and nonlinear optical properties. researchgate.netresearchgate.net

Azo-dimer formation is a potential side reaction or a targeted transformation that can occur during the reduction of nitroaromatic compounds. Under certain anaerobic or reductive conditions, reactive intermediates such as nitroso and hydroxylamino species can form. researchgate.net These intermediates can then condense with an amine group to form an azoxy linkage, which can be further reduced to an azo (-N=N-) bond, linking two aniline (B41778) molecules together. The formation of such azo-dimers has been reported during the biotransformation of related compounds like 2,4-dinitroanisole (B92663) and N-methyl-p-nitroaniline. researchgate.net

Computational and Theoretical Chemical Studies of 2 Bromo N Methyl 4 Nitroaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. thaiscience.info It is particularly effective for studying substituted anilines, providing accurate predictions of their geometric and electronic properties. Calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which offers a good balance between accuracy and computational cost for organic molecules. mdpi.comresearchgate.net

The first step in a computational study is typically geometry optimization, where DFT calculations are used to find the lowest energy, most stable three-dimensional arrangement of the atoms in the molecule. This optimized structure is crucial as it serves as the basis for all subsequent property calculations. For related nitroaniline compounds, the geometry is known to be nearly planar, a feature influenced by intramolecular hydrogen bonding. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) analysis is critical for understanding chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as the primary electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) is the principal electron acceptor. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.com A smaller energy gap suggests higher polarizability, lower kinetic stability, and greater chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

In push-pull molecules like 2-bromo-N-methyl-4-nitroaniline, the HOMO is typically localized on the electron-donating portion of the molecule (the N-methylaniline moiety), while the LUMO is concentrated on the electron-withdrawing nitro group. smolecule.com This spatial separation facilitates intramolecular charge transfer (ICT) upon electronic excitation, a phenomenon central to the nonlinear optical properties of such materials.

Table 1: Conceptual Frontier Molecular Orbital (FMO) Data for this compound

| Parameter | Expected Value | Significance |

| EHOMO | Negative Value (eV) | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | Negative Value (eV) | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | Positive Value (eV) | Determines chemical reactivity, kinetic stability, and optical properties. nih.gov |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wave function into localized orbitals that align with the familiar Lewis structure of bonds and lone pairs. uni-muenchen.de This method provides quantitative insight into intramolecular delocalization and hyperconjugative interactions by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is estimated using second-order perturbation theory, where a larger E(2) energy value indicates a more significant charge transfer from the donor to the acceptor orbital. uni-muenchen.de

A key part of NBO analysis is Natural Population Analysis (NPA), which calculates the distribution of electronic charge on each atom. ijcce.ac.ir This atomic charge data is invaluable for understanding the molecule's electrostatic properties and identifying reactive sites. For this compound, NPA would likely show a significant negative charge on the oxygen atoms of the nitro group and the nitrogen of the amine, while the hydrogen atoms and the carbon attached to the bromine would be more positive.

Table 2: Conceptual Natural Population Analysis (NPA) Data for this compound

| Atom | Expected Natural Charge (e) |

| Br | Slightly Negative/Positive |

| O (of NO2) | Highly Negative |

| N (of NO2) | Positive |

| N (of NHCH3) | Negative |

| C (Aromatic Ring) | Varied (Positive/Negative) |

| H (of CH3 and NH) | Positive |

The Molecular Electrostatic Potential (MESP) surface is a visual tool used to predict the reactive behavior of a molecule. thaiscience.info It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of most negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of most positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas represent intermediate potentials.

For this compound, the MESP surface would be expected to show a strong negative potential (red) around the oxygen atoms of the electron-withdrawing nitro group, highlighting them as sites for electrophilic interaction. Conversely, a positive potential (blue) would likely be located around the hydrogen atom of the amino group, indicating a site for nucleophilic interaction.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. mdpi.comresearchgate.net It determines the energies of electronic transitions from the ground state to various excited states. These calculated transition energies and their corresponding oscillator strengths can be directly compared with experimental UV-Visible spectra. This analysis allows for the assignment of specific absorption bands to particular electronic transitions, such as n→π* or π→π*, and helps to confirm the nature of intramolecular charge transfer (ICT) within the molecule. researchgate.net

Prediction of Chemical Reactivity Descriptors

From the HOMO and LUMO energies derived from DFT calculations, several global chemical reactivity descriptors can be calculated to quantify the molecule's stability and reactivity. researchgate.net These descriptors are based on Koopmans' theorem, which approximates the ionization potential (I) as -EHOMO and the electron affinity (A) as -ELUMO. researchgate.net

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A higher hardness value indicates lower reactivity. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/2η), it indicates the molecule's polarizability. A high softness value suggests high reactivity. nih.gov

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts the maximum possible electron charge from the environment.

Table 3: Conceptual Global Reactivity Descriptors for this compound

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I+A)/2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I-A)/2 | Resistance to charge transfer; indicates stability. thaiscience.info |

| Chemical Softness (S) | S = 1/2η | Reciprocal of hardness; indicates reactivity. nih.gov |

| Electrophilicity Index (ω) | ω = χ² / 2η | Capacity to accept electrons. thaiscience.info |

Modeling of Intramolecular and Intermolecular Interactions

Computational modeling is essential for studying the non-covalent interactions that dictate the supramolecular chemistry and crystal packing of a compound.

Intermolecular Interactions: The way molecules interact with each other in the solid state determines the crystal structure. For 2-bromo-4-nitroaniline (B50497), intermolecular N-H···N and N-H···O hydrogen bonds are key interactions that link the molecules into a stable crystal lattice. researchgate.netnih.gov DFT calculations can be used to model these hydrogen bonds, as well as other potential interactions like C-H···O and π-π stacking, to understand the forces governing crystal packing and to predict the resulting solid-state properties. nih.govacs.org

Applications of 2 Bromo N Methyl 4 Nitroaniline in Advanced Materials and Optoelectronics

Non-Linear Optical (NLO) Properties

The NLO properties of organic materials are fundamentally linked to their molecular structure. The presence of a π-conjugated system, coupled with electron-donating and electron-accepting groups, facilitates intramolecular charge transfer, which is the primary origin of the second-order NLO response. In 2-bromo-N-methyl-4-nitroaniline, the nitro group (-NO2) acts as a strong electron acceptor, while the N-methylamino group (-NHCH3) serves as an effective electron donor. This "push-pull" configuration across the benzene (B151609) ring is a well-established strategy for designing efficient NLO molecules. e-journals.inbohrium.com

Second Harmonic Generation (SHG) Efficiency Measurements

Second Harmonic Generation (SHG) is a key NLO phenomenon where two photons of the same frequency interact with the material to generate a single photon with twice the frequency (and half the wavelength). The efficiency of this process is a critical metric for evaluating NLO materials. The Kurtz-Perry powder technique is a widely employed method for assessing the SHG efficiency of new materials. researchgate.netijsr.net This method involves irradiating a powdered sample of the crystalline material with a high-intensity laser, typically a Nd:YAG laser operating at 1064 nm, and measuring the intensity of the generated second harmonic signal at 532 nm. The efficiency is then reported relative to a standard reference material, such as potassium dihydrogen phosphate (B84403) (KDP) or urea.

Table 1: Comparison of SHG Efficiency for Related Nitroaniline Compounds

| Compound | Measurement Technique | SHG Efficiency (relative to KDP) | Reference |

| N-methyl-4-nitroaniline (NMNA) | Kurtz-Perry Powder Method | 1.16 | ijsr.net |

| 2-bromo-4-nitroaniline (B50497) (2B4NA) | Kurtz-Perry Powder Method | SHG active | researchgate.net |

| 4-chloro-2-nitroaniline | Kurtz-Perry Powder Method | >3.2 | researchgate.net |

Note: This table is interactive. You can sort the data by clicking on the column headers.

Correlation of Molecular Structure with NLO Response

The NLO response of a molecule is intimately tied to its electronic and structural characteristics. In this compound, several factors contribute to its potential as an NLO material:

Donor-Acceptor Strength: The N-methylamino group is a stronger electron donor than a simple amino group, which can lead to an enhanced intramolecular charge transfer and a larger second-order hyperpolarizability (β), the microscopic measure of NLO activity. bohrium.com

Substituent Position: The ortho-position of the bromine atom relative to the donor group can induce a twist in the molecular geometry. This can influence the crystal packing, potentially leading to a non-centrosymmetric arrangement, which is a prerequisite for observing second-order NLO effects in the bulk material. nih.govacs.org

N-methylation: The methyl group on the nitrogen atom increases the steric hindrance, which can disrupt the centrosymmetric packing that is common for many p-nitroaniline derivatives, thereby promoting a non-centrosymmetric crystal structure favorable for SHG. psu.edunih.gov

Theoretical studies on similar molecules have shown that the introduction of substituents can significantly alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A smaller HOMO-LUMO gap is generally associated with enhanced NLO properties. psu.edu

Optoelectronic Switching and Integrated Optics Potential

Materials with strong NLO properties are prime candidates for applications in optoelectronic switching and integrated optics. The ability to modulate an optical signal with an electric field (the electro-optic effect) is a key functionality for creating optical modulators and switches. Organic NLO crystals, due to their large electro-optic coefficients and fast response times, are highly sought after for these applications.

The significant molecular hyperpolarizability expected for this compound suggests its potential for use in electro-optic modulators. In such devices, the application of an external electric field alters the refractive index of the material, which can be used to switch or modulate the intensity or phase of a light beam passing through it. The development of organic NLO materials that can be processed into thin films or integrated into waveguide structures is a critical area of research for realizing practical integrated optical circuits. researchgate.netdokumen.pub The inclusion of NLO chromophores like p-nitroaniline derivatives into host materials has been shown to enable SHG switching, indicating a pathway for creating active optical components. acs.org

Crystal Growth Methods for NLO Material Development

The realization of the macroscopic NLO properties of a material is critically dependent on the quality and structure of its single crystals. For second-order NLO applications, it is essential to grow non-centrosymmetric crystals. The slow evaporation solution growth technique is a common and effective method for obtaining high-quality single crystals of organic NLO materials. researchgate.netijsr.net

In this method, a saturated solution of the compound is prepared in a suitable solvent at a constant temperature. The solvent is then allowed to evaporate slowly over a period of days or weeks, leading to the gradual formation of single crystals. The choice of solvent is crucial as it can influence the crystal morphology and polymorphism, potentially leading to different crystal structures with varying NLO properties. For N-methyl-4-nitroaniline, solvents such as tetrahydrofuran (B95107) (THF), dimethylsulfoxide (DMSO), and acetone (B3395972) have been used. ijsr.net A similar approach would be applicable for growing crystals of this compound.

Another technique that has been explored for related materials like 2-methyl-4-nitroaniline (B30703) is the fabrication of nanofibers via electrospinning. acs.orgrsc.org This method allows for the creation of highly oriented molecular arrangements within the polymer fibers, which can lead to a significant enhancement of the SHG efficiency compared to bulk powder samples. rsc.org

Photonic Device Applications

The promising NLO properties of this compound and its analogs open up a range of potential applications in photonic devices. These include:

Frequency Converters: The most direct application is in second harmonic generators for converting infrared laser light into the visible spectrum, which is essential for various applications, including laser pointers, data storage, and medical diagnostics. google.com

Optical Parametric Oscillators (OPOs): NLO crystals can be used in OPOs to generate tunable laser light over a broad range of wavelengths.

Electro-Optic Modulators and Switches: As discussed earlier, these devices are fundamental components in optical communication systems for encoding information onto light beams. optica.org

Terahertz (THz) Wave Generation and Detection: Organic NLO crystals with high electro-optic coefficients are also being explored for the efficient generation and detection of THz radiation, which has applications in security screening, medical imaging, and spectroscopy. dokumen.pub

The development of organic cocrystals, where two or more different molecules are combined in a single crystal lattice, is an emerging strategy to tailor and enhance the NLO properties of materials for specific device applications. sioc-journal.cn This approach could be used to further optimize the performance of materials based on this compound.

Role of 2 Bromo N Methyl 4 Nitroaniline As a Key Synthetic Intermediate

Precursor in the Synthesis of Dyes and Pigments

Substituted anilines, especially those containing nitro groups, are fundamental components in the production of synthetic colorants, particularly azo dyes. These dyes are characterized by the presence of an azo group (-N=N-) which connects aromatic rings and forms a large conjugated system responsible for the absorption of light and thus the color of the compound.

2-bromo-N-methyl-4-nitroaniline and its isomers serve as important dyestuff intermediates. google.comgoogle.com The general manufacturing process involves the diazotization of the primary or secondary amine group on the aniline (B41778) derivative. In this reaction, the amine reacts with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This highly reactive diazonium salt is then subjected to a coupling reaction with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or another aniline, to form the final azo dye.

The specific substituents on the aniline ring, such as the bromo and nitro groups in this compound, are critical as they modulate the electronic properties of the diazonium salt, which in turn influences the hue, intensity, and fastness properties of the resulting dye. For instance, 2,6-dibromo-4-nitroaniline (B165464) is a known intermediate in the synthesis of blue disperse dyes. sigmaaldrich.com Similarly, diazonium salts derived from 2-bromo-4-methyl aniline have been used to create new azo disperse dyes. researchgate.net The presence of electron-withdrawing groups like nitro and bromo often leads to dyes with high extinction coefficients and excellent brightness. researchgate.net A patented method highlights the synthesis of a diazonium salt from 2,6-dibromo-4-nitroaniline, which can be directly used in coupling reactions to produce various dye products. google.comgoogle.com

Table 1: Related Anilines Used in Dye Synthesis

| Compound Name | Application in Dye Synthesis | Reference(s) |

|---|---|---|

| 2,6-dibromo-4-nitroaniline | Intermediate for azo disperse dyes and blue disperse dyes. | sigmaaldrich.comresearchgate.net |

| 2-bromo-4-methyl aniline | Used to synthesize new azo disperse dyes via diazonium salts. | researchgate.net |

| 2-bromo-4-methyl-6-nitroaniline | Used as an intermediate for various dyes and pigments. | lookchem.com |

| 4-Bromo-2-nitroaniline | An important raw material for dye preparation. | guidechem.com |

Building Block for Pharmaceutical Compounds and Agrochemicals

The molecular framework of this compound is a valuable scaffold for the construction of more complex molecules with potential biological activity. The compound's functional groups offer multiple sites for chemical modification, making it a versatile building block in medicinal and agricultural chemistry. a2bchem.comchemicalbook.com

The nitro group can be readily reduced to an amino group, which can then be further functionalized. The bromine atom can be replaced through various nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds. These transformations allow chemists to systematically modify the structure to enhance biological activity, modulate bioavailability, or target specific receptors. a2bchem.com

Research on structurally similar compounds underscores this potential. For example, 2-bromo-4-nitroaniline (B50497) is a key reagent in the synthesis of novel tetrahydrothienopyridopyrimidine derivatives that exhibit antibacterial and antifungal properties. chemicalbook.com It has also been used to create inhibitors of Trypanosoma cruzi sterol 14α-demethylase, which are being investigated as agents against Chagas disease. chemicalbook.com Furthermore, derivatives of the related compound 2-bromo-4-nitro-N-propylaniline have been studied for their potential as anti-inflammatory agents and for their cytotoxic effects on cancer cell lines. In the agrochemical sector, derivatives of N-methyl-4-nitroaniline are utilized in the synthesis of various agrochemicals. chemicalbook.com

Table 2: Applications of Related Nitroanilines in Pharmaceutical and Agrochemical Synthesis

| Compound Name | Application Area | Specific Use/Target | Reference(s) |

|---|---|---|---|

| 2-bromo-4-nitroaniline | Medicinal Chemistry | Synthesis of antibacterial and antifungal agents; anti-Chagas disease agents. | chemicalbook.com |

| 5-bromo-2-methyl-4-nitroaniline (B1446797) | Pharmaceutical Industry | Production of drug intermediates and active pharmaceutical ingredients (APIs). | a2bchem.com |

| 2-bromo-N-methyl-6-nitroaniline | Pharmaceutical Development | Intermediate in synthesizing metabolites of Brimonidine (for glaucoma). | |

| 2-bromo-4-nitro-N-propylaniline | Medicinal Chemistry | Explored for potential as anti-inflammatory and anticancer drugs. |

Utility in Polymer Synthesis and Material Science

The unique combination of reactive functional groups on this compound makes it a candidate for applications in polymer chemistry and material science. It can be used as a monomer, a cross-linking agent, or a functional additive to create materials with specific properties. a2bchem.com

The amine group can undergo reactions typical for anilines, such as condensation with carboxylic acid derivatives to form polyamides or with epoxides to form epoxy resins. The bromine atom provides a handle for incorporation into polymer chains via cross-coupling reactions or for post-polymerization modification. The presence of the nitro group can influence the electronic properties of the resulting material, which is relevant for applications in electronics and optics. a2bchem.com

Studies on analogous compounds demonstrate this utility. 2,6-dibromo-4-nitroaniline has been used in the synthesis of condensation polymers. sigmaaldrich.com The structurally similar 5-bromo-2-methyl-4-nitroaniline is used in material science to create functional materials, and by incorporating it into polymer matrices, researchers can tailor characteristics for applications such as sensors and organic light-emitting diodes (OLEDs). a2bchem.com Additionally, related compounds like 2-methyl-4-nitroaniline (B30703) have been used in the preparation of specialized materials such as in-plane aligned nanofibers and polycrystalline thin films. chemicalbook.com N-methyl-4-nitroaniline also finds use as a polymer stabilizer, enhancing the thermal and UV stability of materials like PVC. chemicalbook.com

Table 3: Applications of Related Anilines in Material Science

| Compound Name | Application in Material Science | Specific Use | Reference(s) |

|---|---|---|---|

| 2,6-dibromo-4-nitroaniline | Polymer Synthesis | Synthesis of condensation polymers. | sigmaaldrich.com |

| 5-bromo-2-methyl-4-nitroaniline | Functional Materials | Synthesis of materials for sensors and OLEDs. | a2bchem.com |

| 2-methyl-4-nitroaniline | Advanced Materials | Preparation of aligned nanofibers and polycrystalline thin films. | chemicalbook.com |

| 2-bromo-4-nitro-N-propylaniline | Polymer Chemistry | Used to facilitate cross-linking in novel polymeric materials. |

Environmental Fate and Biotransformation Studies of 2 Bromo N Methyl 4 Nitroaniline

Aerobic Microbial Degradation Pathways

There is currently no published research detailing the aerobic microbial degradation pathways of 2-bromo-N-methyl-4-nitroaniline.

Anaerobic Biotransformation Mechanisms

There is currently no published research on the anaerobic biotransformation mechanisms of this compound.

Identification and Analysis of Metabolic Intermediates

As no degradation studies have been conducted, there has been no identification or analysis of metabolic intermediates for this compound.

Q & A

Basic: What are the recommended synthetic routes for 2-bromo-N-methyl-4-nitroaniline?

Answer:

The synthesis typically involves sequential functionalization of an aniline derivative. A common approach includes:

Nitration : Introduce the nitro group at the para position of N-methylaniline under controlled nitration conditions (e.g., using HNO₃/H₂SO₄ at 0–5°C).

Bromination : Direct bromination (e.g., with Br₂ in acetic acid or using N-bromosuccinimide) at the ortho position relative to the nitro group.

Key challenges include regioselectivity and avoiding over-bromination. Evidence from analogous syntheses (e.g., methyl 2-[(4-bromo-2-nitrophenyl)amino]-2-methylpropanoate) suggests using base catalysts like K₂CO₃ in polar aprotic solvents (e.g., DMF) to enhance selectivity .

Basic: How should researchers handle this compound to ensure safety?

Answer:

- Hazard Mitigation : The compound is harmful if swallowed (H302), causes skin/eye irritation (H315/H319), and may be toxic if inhaled (H335). Use PPE (gloves, goggles, lab coat) and work in a fume hood .

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent decomposition. Avoid ambient moisture, as nitroaromatics can hydrolyze under acidic or basic conditions .

Advanced: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

- FT-IR/Raman : Identify functional groups (e.g., NO₂ asymmetric stretching ~1520 cm⁻¹, C-Br ~560 cm⁻¹). Polarized IR can reveal molecular orientation in crystals, as demonstrated for MNA derivatives .

- NMR : ¹H/¹³C NMR distinguishes regioisomers. The nitro group deshields adjacent protons, while bromine induces splitting patterns (e.g., coupling constants for ortho vs. para substitution).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks. Studies on MNA highlight the importance of aspherical pseudoatoms for accurate charge density modeling .

Advanced: How do bromine and nitro groups influence regioselectivity in nucleophilic substitution reactions?

Answer:

- Electronic Effects : The nitro group (strong electron-withdrawing meta-director) and bromine (weak electron-withdrawing ortho/para-director) create competing electrophilic sites.

- Case Study : In MNA derivatives, the nitro group dominates directing effects, but bromine can stabilize transition states via resonance. Computational studies (DFT) predict activation energies for substitution at specific positions .

- Experimental Validation : Use kinetic isotope effects or competitive reactions with labeled substrates to map reactivity.

Advanced: What computational methods predict nonlinear optical (NLO) properties in nitroaniline derivatives?

Answer:

- DFT Calculations : Evaluate hyperpolarizability (β) and dipole moments. For MNA, Hartree-Fock methods with applied electric fields (simulating crystal environments) accurately predict second-harmonic generation (SHG) activity .

- Crystal Field Effects : Lattice-sum models quantify how crystal packing enhances dipole moments. For example, MNA’s in-crystal dipole is 50% higher than its isolated molecule value due to hydrogen bonding .

- Structure-Activity Relationships : Compare with N-substituted derivatives (e.g., N-benzyl-MNA) to assess how alkyl/aryl groups modulate NLO responses .

Advanced: How can researchers resolve contradictions in reported melting points or spectral data?

Answer:

- Purity Assessment : Use HPLC or GC-MS to detect impurities (e.g., residual solvents or regioisomers). For example, 2-bromo-4-nitroaniline (CAS 13296-94-1) has a reported mp of 137–141°C, but deviations may arise from polymorphic forms .

- Isomer Discrimination : Combine 2D NMR (e.g., NOESY) with X-ray diffraction. For bromonitroanilines, even minor positional isomers (e.g., 4-bromo-2-nitro vs. 2-bromo-4-nitro) show distinct NOE correlations .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

- Intermediate for Bioactive Molecules : The bromine and nitro groups serve as handles for cross-coupling (e.g., Suzuki-Miyaura) or reduction (e.g., nitro to amine). For example, similar compounds are precursors to kinase inhibitors or antimicrobial agents .

- Pharmacophore Design : Nitro groups enhance electron-deficient aromatic interactions with enzyme active sites, while bromine improves lipophilicity for membrane penetration .

Advanced: What strategies optimize crystallization for X-ray analysis of nitroaromatic compounds?

Answer:

- Solvent Selection : Use high-polarity solvents (e.g., DMSO, acetone) to promote hydrogen bonding. For MNA, slow evaporation from ethanol yields diffraction-quality crystals .

- Temperature Control : Crystallize at 4°C to minimize thermal motion artifacts. Neutron diffraction data (where available) refine hydrogen positions, critical for accurate charge density maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.